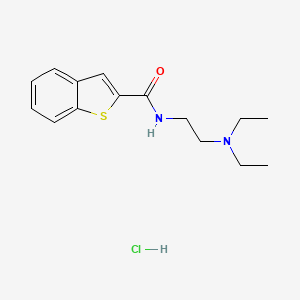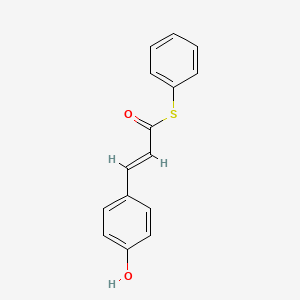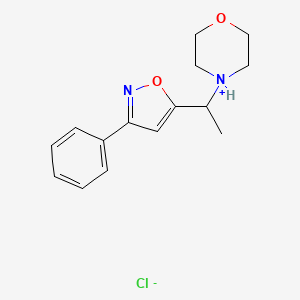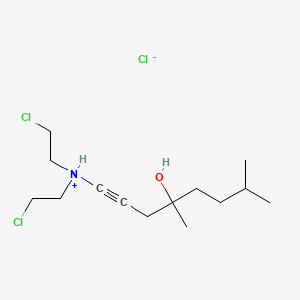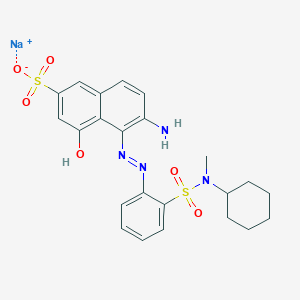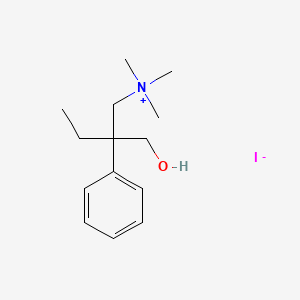
(beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is a quaternary ammonium compound with a unique structure that includes a hydroxymethyl group and a phenyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(hydroxymethyl)-2-phenylbutylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Major Products
Oxidation: 2-(carboxymethyl)-2-phenylbutyl-trimethylazanium iodide.
Reduction: 2-(hydroxymethyl)-2-cyclohexylbutyl-trimethylazanium iodide.
Substitution: 2-(hydroxymethyl)-2-phenylbutyl-trimethylazanium chloride/bromide/hydroxide.
Scientific Research Applications
Chemistry
In chemistry, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its quaternary ammonium structure allows it to interact with microbial cell membranes, leading to cell lysis and death.
Medicine
In medicine, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is investigated for its potential use as a drug delivery agent. Its ability to form complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it effective in controlling the growth of bacteria and fungi on surfaces.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide involves its interaction with cell membranes. The positively charged quaternary ammonium group can bind to negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is unique due to its specific structure, which includes both a hydroxymethyl group and a phenyl group. This combination of functional groups provides distinct chemical and biological properties, making it versatile for various applications.
Properties
CAS No. |
102571-30-2 |
|---|---|
Molecular Formula |
C14H24INO |
Molecular Weight |
349.25 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO.HI/c1-5-14(12-16,11-15(2,3)4)13-9-7-6-8-10-13;/h6-10,16H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YQRLOCKSDVZRGE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C[N+](C)(C)C)(CO)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


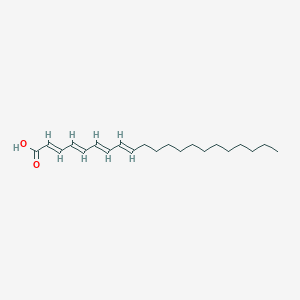
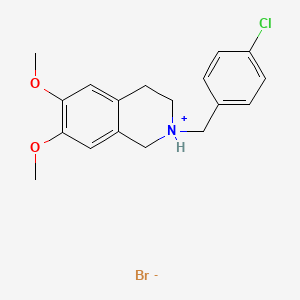
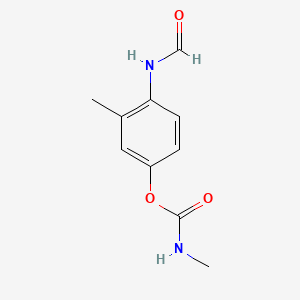

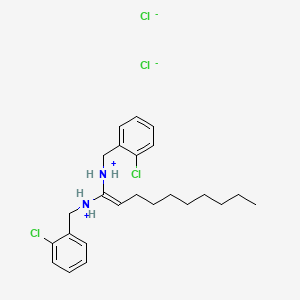
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
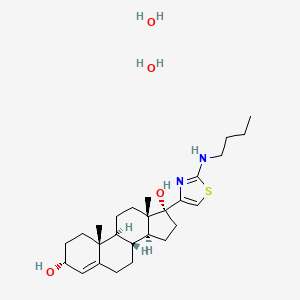
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
